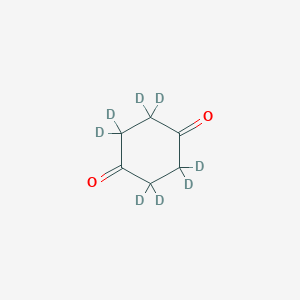

1,4-Cyclohexanedione-d8

Description

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZFGQYXRKMVFG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434031 | |

| Record name | 1,4-Cyclohexanedione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23034-25-5 | |

| Record name | 1,4-Cyclohexanedione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1,4-Cyclohexanedione-d8

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 1,4-Cyclohexanedione-d8. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.

Molecular Structure and Physicochemical Properties

This compound is the deuterated isotopologue of 1,4-cyclohexanedione, with all eight hydrogen atoms on the cyclohexane ring replaced by deuterium. This isotopic labeling is particularly useful in mechanistic studies, as a tracer in metabolic research, and as an internal standard in mass spectrometry-based quantitative analysis. The fundamental physicochemical properties of both the deuterated and non-deuterated forms are summarized below for comparative analysis.

Table 1: Physicochemical Properties of 1,4-Cyclohexanedione and its Deuterated Analog

| Property | 1,4-Cyclohexanedione | This compound |

| Molecular Formula | C₆H₈O₂[1] | C₆D₈O₂[2] |

| Molecular Weight | 112.13 g/mol [3] | 120.18 g/mol [2] |

| CAS Number | 637-88-7[1] | 23034-25-5[2] |

| Appearance | White to slightly yellow crystalline solid[1] | White to off-white solid (predicted) |

| Melting Point | 77-78.5 °C[1] | Expected to be similar to the non-deuterated form |

| Boiling Point | 130-133 °C at 20 mmHg[1] | Expected to be similar to the non-deuterated form |

| Solubility | Soluble in water and ethanol[1] | Soluble in water and ethanol (predicted) |

| InChI | InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2[3] | InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2[2] |

| SMILES | O=C1CCC(=O)CC1[3] | [2H]C1([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C1([2H])[2H] |

Spectroscopic Data

The introduction of deuterium atoms significantly alters the spectroscopic signatures of the molecule, which is the basis for many of its applications. The following tables summarize the key spectroscopic data for both 1,4-cyclohexanedione and the expected data for its d8 analog.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1,4-Cyclohexanedione | 2.72[4] | singlet | 8H | -CH₂- |

| This compound | No signal expected | - | - | - |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1,4-Cyclohexanedione | 37.27[4] | -CH₂- |

| 208.85[4] | C=O | |

| This compound | ~37 (predicted, broad) | -CD₂- |

| ~209 (predicted) | C=O |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |

| 1,4-Cyclohexanedione | 112[5] | 84, 56, 55[5] |

| This compound | 120 (predicted) | 90, 60, 58 (predicted) |

Table 5: Infrared (IR) Spectroscopy Data

| Compound | Key Absorption Bands (cm⁻¹) | Assignment |

| 1,4-Cyclohexanedione | ~1715 | C=O stretch |

| ~2950 | C-H stretch | |

| This compound | ~1715 (predicted) | C=O stretch |

| ~2200 (predicted) | C-D stretch |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the base-catalyzed hydrogen-deuterium exchange of 1,4-cyclohexanedione.[6] This method leverages the acidity of the α-protons to the carbonyl groups.

Materials:

-

1,4-Cyclohexanedione

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,4-cyclohexanedione in an excess of deuterium oxide.

-

Add a catalytic amount of sodium deuteroxide solution to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours to allow for complete H/D exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signal.

-

After the reaction is complete, neutralize the mixture with a deuterated acid (e.g., DCl in D₂O).

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

The purity and isotopic enrichment of the final product should be confirmed by NMR and mass spectrometry.

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

References

- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H8O2 | CID 10011891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Cyclohexanedione | C6H8O2 | CID 12511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse000513 1,4-cyclohexanedione at BMRB [bmrb.io]

- 5. 1,4-Cyclohexanedione [webbook.nist.gov]

- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Cyclohexanedione-d8 IUPAC name and synonyms

An In-depth Technical Guide to 1,4-Cyclohexanedione-d8

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of 1,4-cyclohexanedione. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize labeled compounds for a variety of applications, including as internal standards in mass spectrometry-based analyses or as building blocks in the synthesis of complex deuterated molecules.

Nomenclature and Identification

IUPAC Name: 2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione[1].

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue, 1,4-Cyclohexanedione.

| Property | This compound | 1,4-Cyclohexanedione |

| Molecular Formula | C₆D₈O₂ | C₆H₈O₂ |

| Molecular Weight | 120.18 g/mol [1] | 112.13 g/mol [3] |

| CAS Number | 23034-25-5[1] | 637-88-7 |

| Appearance | - | White to pale-yellow solid[4][5] |

| Melting Point | - | 77-79 °C[4][5] |

| Boiling Point | - | 130-133 °C at 20 mmHg[4][5] |

| Solubility | - | Soluble in ethanol and methanol; insoluble in diethyl ether[4]. |

| InChI Key | DCZFGQYXRKMVFG-SVYQBANQSA-N[1][2] | DCZFGQYXRKMVFG-UHFFFAOYSA-N[3] |

Experimental Protocols

General Synthesis of 1,4-Cyclohexanedione (Adaptable for d8 version):

This procedure is based on the self-condensation of diethyl succinate followed by hydrolysis and decarboxylation.[5][6][7]

Step 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

-

A solution of sodium ethoxide is prepared by reacting sodium metal with absolute ethanol under reflux.

-

Diethyl succinate is added to the hot sodium ethoxide solution, and the mixture is refluxed for an extended period (e.g., 24 hours). A precipitate of the sodium salt of the product forms.

-

After cooling, the reaction mixture is neutralized with an acid (e.g., sulfuric acid), and the crude product is isolated by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate.

Step 2: Synthesis of 1,4-Cyclohexanedione

-

The purified 2,5-dicarbethoxy-1,4-cyclohexanedione is mixed with water in a pressure vessel.

-

The vessel is heated to a high temperature (e.g., 185–195 °C) for a short period (e.g., 10-15 minutes) to effect hydrolysis and decarboxylation.

-

After cooling, the resulting liquid is subjected to distillation under reduced pressure to isolate the 1,4-Cyclohexanedione.

-

Further purification can be achieved by recrystallization from a solvent such as carbon tetrachloride.

Note: For the synthesis of this compound, one would start with diethyl succinate-d6 or a similarly deuterated precursor.

Applications

1,4-Cyclohexanedione and its deuterated analogue are valuable building blocks in organic synthesis. The non-deuterated form is used in the preparation of various more complex molecules.[4] For instance, it is a precursor in the synthesis of tetracyanoquinodimethane (TCNQ).[4] It also finds application as an intermediate in the production of pharmaceuticals and liquid crystals.[8] this compound is particularly useful as a labeled compound with high isotopic purity.[2]

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, based on the established synthesis of its non-deuterated counterpart.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C6H8O2 | CID 10011891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1,4-Cyclohexanedione | C6H8O2 | CID 12511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 1,4-Cyclohexanedione - Chempedia - LookChem [lookchem.com]

- 7. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: 1,4-Cyclohexanedione-d8 (CAS 23034-25-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Cyclohexanedione-d8 (CAS: 23034-25-5), a deuterated analog of 1,4-Cyclohexanedione. This document covers its physicochemical properties, primary applications in quantitative analysis, and relevant experimental methodologies.

Compound Identification and Physicochemical Properties

This compound is a stable isotope-labeled form of 1,4-Cyclohexanedione, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 23034-25-5[1][2] |

| Chemical Name | 1,4-Cyclohexanedione-2,2,3,3,5,5,6,6-d8 |

| Synonyms | 2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione, cyclohexane-1,4-dione-d8[2][3] |

| Molecular Formula | C₆D₈O₂[1] |

| Molecular Weight | 120.18 g/mol [1][2] |

| Exact Mass | 120.102643461 Da[2] |

| InChI Key | DCZFGQYXRKMVFG-SVYQBANQSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid[4] | Data for parent compound. |

| Melting Point | 77 - 78.5 °C[4][5][6] | Data for parent compound (CAS 637-88-7). |

| Boiling Point | 130 - 133 °C (at 20 mmHg)[4][7] | Data for parent compound. |

| Solubility | Soluble in methanol, ethanol, and chloroform.[4][6][8] | Slightly soluble in chloroform. |

Applications in Research and Development

The primary application of this compound is as a high-purity internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[9][10] The use of a stable isotope-labeled standard is the gold standard in quantitative mass spectrometry for several reasons:

-

Compensates for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source, thereby correcting for variations caused by the sample matrix.[10]

-

Corrects for Sample Loss: It accounts for analyte loss during sample preparation steps such as extraction, precipitation, and derivatization.[9]

-

Improves Accuracy and Precision: By normalizing the analyte signal to the standard's signal, it corrects for instrument variability and leads to highly accurate and reproducible quantification.[9][11]

The non-deuterated parent compound, 1,4-Cyclohexanedione, is a versatile building block in organic synthesis.[4][12] Its applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for complex drug molecules such as Ramatroban, Ciclindole, and Epibatidine.[4][13]

-

Materials Science: It is used as an intermediate in the development of liquid crystals and conductive materials.[13]

-

Chemical Research: It is utilized in studies of oscillating chemical reactions, like the Belousov-Zhabotinsky reaction.[5][6]

Given these applications, this compound is crucial for accurately measuring the concentration of the parent compound in biological matrices during pharmacokinetic studies, in environmental samples, or as a quality control standard in chemical manufacturing.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of Parent Compound (1,4-Cyclohexanedione)

While the specific deuteration process is typically proprietary, the synthesis of the core 1,4-Cyclohexanedione structure is well-established. The following protocol is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[7] The process involves two main stages: the condensation of diethyl succinate followed by hydrolysis and decarboxylation.[4][14]

Step A: 2,5-Dicarbethoxy-1,4-cyclohexanedione

-

A solution of sodium ethoxide is prepared by adding 92 g of sodium to 900 ml of absolute ethanol in a 3-liter three-necked flask equipped with a reflux condenser. The mixture is heated under reflux for 3-4 hours to ensure complete reaction.[7][15]

-

To the hot solution, 348.4 g of diethyl succinate is added in one portion. The mixture is heated under reflux for 24 hours.[7][15]

-

After 24 hours, the ethanol is removed under reduced pressure.

-

A 2N sulfuric acid solution (2 liters) is added to the warm residue, and the mixture is stirred vigorously for 3-4 hours.[7][15]

-

The resulting solid is collected by suction filtration, washed with water, and air-dried.

-

The crude product is recrystallized from ethyl acetate to yield 2,5-dicarbethoxy-1,4-cyclohexanedione.[7]

Step B: 1,4-Cyclohexanedione

-

A mixture of 170 g of purified 2,5-dicarbethoxy-1,4-cyclohexanedione, 170 ml of concentrated sulfuric acid, 340 ml of water, and 170 ml of ethanol is heated under reflux for 5 hours.

-

The reaction mixture is cooled, and the pH is adjusted to 8 with ammonia water.

-

The product is extracted with chloroform.

-

The chloroform is removed, and the crude product is purified by vacuum distillation (b.p. 130–133° at 20 mm) to yield pure 1,4-Cyclohexanedione as a white solid.[7]

Protocol 2: General Workflow for Quantitative Analysis

This workflow outlines the typical use of this compound as an internal standard (IS) in a quantitative LC-MS/MS assay.

-

Sample Preparation: A known volume or mass of the sample (e.g., plasma, tissue homogenate, reaction mixture) is collected.

-

Internal Standard Spiking: A precise and known amount of this compound solution is added to the sample at the earliest stage of preparation.

-

Extraction: The analyte and the IS are extracted from the sample matrix. This is commonly done via protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

-

Evaporation and Reconstitution: The extract is often evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analyte and the IS, which have nearly identical retention times, are separated from other components by the HPLC column and detected by the mass spectrometer.[16][17] The instrument is set to monitor specific mass transitions for both the analyte and the d8-IS.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS.

Related Biological Mechanisms

While 1,4-Cyclohexanedione is primarily a synthetic intermediate, the broader class of cyclohexanedione (CHD) compounds is known for specific biological activity. For instance, certain CHD derivatives are used as herbicides. Their mechanism of action involves the inhibition of a critical enzyme in plant fatty acid synthesis.

Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase) The enzyme Acetyl-Coenzyme A Carboxylase (ACCase) is responsible for catalyzing the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA. Cyclohexanedione herbicides act by binding to and inhibiting the activity of this enzyme in susceptible grass species.[6] This blocks the production of fatty acids, which are essential for building cell membranes and storing energy, ultimately leading to plant death.[6] This mechanism highlights a potential biological target for compounds containing the cyclohexanedione scaffold.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C6H8O2 | CID 10011891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. 1,4-Cyclohexanedione 98 637-88-7 [sigmaaldrich.com]

- 6. 1,4-Cyclohexanedione | 637-88-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 0qy.com [0qy.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. scispace.com [scispace.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of 1,4-Cyclohexanedione - Chempedia - LookChem [lookchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Utility of 1,4-Cyclohexanedione-d8 in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Cyclohexanedione-d8, a deuterated isotopologue of 1,4-Cyclohexanedione. The primary focus of this document is to detail its molecular properties and elucidate its critical role as an internal standard in quantitative mass spectrometry-based assays, a common application in drug development and various research fields.

Core Molecular Data

The incorporation of eight deuterium atoms into the 1,4-Cyclohexanedione structure results in a predictable mass shift, which is fundamental to its application as an internal standard. The key quantitative data for both the deuterated and non-deuterated forms are summarized below for direct comparison.

| Property | This compound | 1,4-Cyclohexanedione |

| Molecular Formula | C₆D₈O₂ | C₆H₈O₂ |

| Molecular Weight | 120.18 g/mol [1] | ~112.13 g/mol [2] |

| CAS Number | 23034-25-5[1] | 637-88-7 |

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds are invaluable in analytical chemistry, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They serve as ideal internal standards because their chemical and physical properties are nearly identical to their non-deuterated (endogenous or target) counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization. However, their difference in mass allows them to be distinguished by the mass spectrometer. The use of a deuterated internal standard like this compound can significantly improve the accuracy and precision of quantitative methods by correcting for variations in sample extraction, matrix effects, and instrument response.

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of a hypothetical analyte with a similar chemical structure.

1. Preparation of Stock Solutions:

- Prepare a primary stock solution of the target analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Prepare a primary stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

- From the primary stock solutions, prepare a series of working standard solutions of the target analyte at various concentrations.

- Spike a known volume of the appropriate biological matrix (e.g., plasma, urine) with the working standard solutions to create calibration standards.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- To each calibration standard and QC sample, add a fixed amount of the this compound working solution to achieve a final, constant concentration.

3. Sample Preparation (e.g., Protein Precipitation):

- To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add 300 µL of cold acetonitrile containing the fixed concentration of this compound.

- Vortex the samples for 1 minute to precipitate proteins.

- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., C18).

- Develop a chromatographic method to separate the target analyte and this compound from other matrix components.

- Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This will involve identifying the precursor and product ions for each compound to set up multiple reaction monitoring (MRM) transitions.

- Acquire data for the entire sample set.

5. Data Analysis:

- For each sample, calculate the peak area ratio of the target analyte to the internal standard (this compound).

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

- Determine the concentration of the target analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate the logical flow of a typical quantitative analysis workflow and the relationship between the analyte and the internal standard.

Quantitative analysis workflow using an internal standard.

Logical relationship between the analyte and internal standard.

References

Solubility of 1,4-Cyclohexanedione-d8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanedione-d8 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analog, 1,4-Cyclohexanedione, as a proficient proxy. The structural similarity between the two compounds suggests their solubility characteristics will be comparable.

Core Concepts in Solubility

The principle of "like dissolves like" is paramount in understanding the solubility of 1,4-Cyclohexanedione. As a polar molecule, it exhibits greater solubility in polar solvents and is sparingly soluble in nonpolar solvents. Factors influencing its solubility include the solvent's polarity, the temperature of the system, and the presence of any impurities.

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2][3][4] |

| Acetone | C₃H₆O | Polar Aprotic | Slight Solubility[1] |

| Water | H₂O | Polar Protic | Very Soluble[1][5] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble[3][4] |

Experimental Protocols for Solubility Determination

Precise determination of solubility is critical in various research and development applications. The following are detailed methodologies for key experiments to ascertain the solubility of compounds like this compound.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely recognized and reliable technique for determining equilibrium solubility.[6][7]

Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined, representing its solubility at that temperature.

Detailed Methodology:

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration may need to be optimized based on preliminary studies.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any transfer of solid particles.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Isothermal Saturation Method Workflow

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[8][9]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method to prepare a saturated solution of this compound in the chosen solvent.

-

Sample Collection: Accurately pipette a specific volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish in a fume hood or a vacuum oven to evaporate the solvent completely, leaving behind the solid this compound.

-

Drying and Weighing: Dry the dish containing the residue to a constant weight in an oven at a temperature below the melting point of the solute. Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated as mass per volume of solvent.

Gravimetric Method Workflow

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Factors Influencing Solubility

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents, based on the available data for its non-deuterated counterpart. For researchers and drug development professionals, a thorough experimental determination of solubility using the detailed protocols herein is recommended to obtain precise quantitative data essential for specific applications. The provided workflows and diagrams offer a clear and structured approach to these experimental designs.

References

- 1. Page loading... [guidechem.com]

- 2. 1,4-Cyclohexanedione | 637-88-7 [chemicalbook.com]

- 3. 1,4-CYCLOHEXANEDIONE Manufacturer, Supplier, Exporter [somu-group.com]

- 4. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. 1,4-Cyclohexanedione(637-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Deuterium labeled 1,4-Cyclohexanedione basics

An In-depth Technical Guide to Deuterium-Labeled 1,4-Cyclohexanedione

For researchers, scientists, and professionals in drug development, deuterium-labeled compounds are invaluable tools. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's properties and provides a powerful method for various analytical and research applications.[1][2][3] Deuterium-labeled 1,4-cyclohexanedione is one such compound, serving as a versatile building block and an internal standard in complex analytical studies. This guide provides a technical overview of its core properties, synthesis, and applications.

Core Physicochemical Properties

Deuterium labeling alters the physical properties of a molecule due to the mass difference between hydrogen and deuterium.[4][5] The most common deuterated version is 1,4-Cyclohexanedione-d8, where all eight hydrogen atoms are replaced with deuterium.[6][7] Below is a comparison of the key properties of 1,4-cyclohexanedione and its octadeuterated analog.

| Property | 1,4-Cyclohexanedione (Unlabeled) | This compound (Labeled) |

| Molecular Formula | C₆H₈O₂[8][9] | C₆D₈O₂ |

| Molecular Weight | 112.13 g/mol [9] | 120.18 g/mol [6][7] |

| CAS Number | 637-88-7[8] | 23034-25-5[7] |

| Appearance | White to pale-yellow solid[9][10] | Not specified, expected to be a white solid. |

| Melting Point | 77 to 78.5 °C[10] | Not specified, expected to be slightly higher than unlabeled.[4] |

| Boiling Point | 130 to 133 °C at 20 mmHg[10] | Not specified, expected to be slightly higher than unlabeled.[4] |

| Solubility | Soluble in water and ethanol; insoluble in diethyl ether.[10] | Not specified, expected to be similar to unlabeled. |

| Isotopic Enrichment | Not Applicable | ≥98 atom % D[6] |

| Chemical Purity | ≥98% is commercially available. | ≥98%[6] |

Synthesis and Experimental Protocols

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a common approach involves the deuteration of the unlabeled compound or its precursors. The synthesis of unlabeled 1,4-cyclohexanedione is well-established.[11][12]

Protocol 1: Synthesis of Unlabeled 1,4-Cyclohexanedione

This procedure is adapted from Organic Syntheses.[11] It is a two-step process starting from diethyl succinate.

Step A: 2,5-Dicarbethoxy-1,4-cyclohexanedione

-

Prepare a solution of sodium ethoxide by adding 92 g of sodium to 900 ml of absolute ethanol in a 3-liter flask with a reflux condenser. Heat under reflux for 3-4 hours to complete the reaction.

-

To the hot solution, add 348.4 g of diethyl succinate in one portion. An exothermic reaction will occur. Heat the mixture under reflux for 24 hours. A thick precipitate will form.

-

Remove the ethanol under reduced pressure.

-

Add 2 liters of 2N sulfuric acid to the warm residue and stir vigorously for 3-4 hours.

-

Collect the solid product by suction filtration and wash it with water.

-

Recrystallize the air-dried product from hot ethyl acetate to yield 2,5-dicarbethoxy-1,4-cyclohexanedione.

Step B: 1,4-Cyclohexanedione

-

Place 170 g of the purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water into a glass liner of a steel pressure vessel.

-

Seal the vessel and heat it rapidly to 185–195 °C for 10–15 minutes.

-

Cool the vessel rapidly in an ice-water bath and carefully release the pressure.

-

Distill the product under reduced pressure (130–133 °C at 20 mm). The product solidifies on cooling.

-

The compound can be further purified by recrystallization from carbon tetrachloride.[11]

Protocol 2: General Method for Deuteration via H-D Exchange

A plausible method for preparing this compound is through a metal-catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source.[13]

-

In a reaction vessel, combine 1,4-cyclohexanedione with a palladium-on-carbon (Pd/C) catalyst.

-

Add deuterium oxide (D₂O) to serve as both the solvent and the deuterium source.

-

The reaction may require heating to facilitate the exchange of the alpha-protons of the ketone.

-

The reaction progress can be monitored by ¹H NMR spectroscopy (disappearance of the proton signal) or mass spectrometry (increase in molecular weight).

-

Upon completion, the catalyst is removed by filtration, and the product is isolated by removing the D₂O, for example, by lyophilization or extraction with a suitable solvent followed by drying and evaporation.

Applications in Research and Drug Development

Deuterium-labeled compounds are primarily used in areas where distinguishing between chemically identical molecules is necessary.

Internal Standard for Quantitative Mass Spectrometry

In bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard.[14] Since deuterium-labeled 1,4-cyclohexanedione has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar matrix effects, but is distinguishable by its higher mass.[14][15] This allows for accurate quantification of the unlabeled analyte in complex biological matrices.

Protocol 3: Use as an Internal Standard in LC-MS/MS

-

Sample Preparation: A known concentration of this compound (the internal standard) is spiked into all samples (e.g., plasma, urine), calibration standards, and quality control samples.

-

Extraction: The analyte and internal standard are extracted from the biological matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC Separation: The extracted sample is injected into an LC system. The analyte and the internal standard, due to their similar properties, will have nearly identical retention times.

-

MS/MS Detection: The mass spectrometer is set to monitor specific mass transitions for both the unlabeled analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

Metabolic and Mechanistic Studies

Deuterium labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies.[2][16] By administering a deuterated compound, researchers can trace the metabolic fate of the molecule and identify its metabolites using mass spectrometry.

Furthermore, the replacement of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This is known as the Kinetic Isotope Effect (KIE).[3][17] This effect can be exploited to:

-

Enhance Metabolic Stability: By deuterating sites on a drug molecule that are prone to metabolic oxidation, its half-life can be extended, potentially leading to lower required doses and fewer side effects.[18][19]

-

Elucidate Reaction Mechanisms: The magnitude of the KIE can provide insights into the rate-determining steps of chemical reactions and enzymatic transformations.[20][21]

Spectral Characterization

The characterization of 1,4-cyclohexanedione and its deuterated isotopologues relies on standard analytical techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectra for unlabeled 1,4-cyclohexanedione show a molecular ion peak at m/z 112.[8][22][23] For this compound, this peak would be expected at m/z 120.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 1,4-cyclohexanedione shows a singlet at approximately 2.8 ppm.[24][25] For the fully deuterated this compound, this proton signal would be absent. The ¹³C NMR spectrum would show signals characteristic of the carbonyl and methylene carbons.[26]

-

Infrared (IR) Spectroscopy: The IR spectrum of the unlabeled compound shows a strong absorption band for the C=O stretch.[9] In the deuterated compound, the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations.

References

- 1. Excited‐State Basicity Diverts the Site‐Selectivity of Aromatic Deuteration: Application to the Late‐Stage Labeling of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Heavy water - Wikipedia [en.wikipedia.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. This compound | C6H8O2 | CID 10011891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Cyclohexanedione [webbook.nist.gov]

- 9. 1,4-Cyclohexanedione | C6H8O2 | CID 12511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 1,4-Cyclohexanedione (637-88-7) MS [m.chemicalbook.com]

- 23. massbank.eu [massbank.eu]

- 24. 1,4-Cyclohexanedione (637-88-7) 1H NMR spectrum [chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1,4-Cyclohexanedione-d8

This technical guide provides a comprehensive overview of 1,4-Cyclohexanedione-d8, a deuterated isotopologue of 1,4-Cyclohexanedione. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the structural formula, physicochemical properties, a representative synthesis protocol, and its application as an internal standard in quantitative analysis.

Structural Information

This compound, with the IUPAC name 2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione, is a saturated dicarbonyl compound where all eight hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.

Structural Formula:

-

Molecular Formula: C₆D₈O₂[1]

-

SMILES: [2H]C1([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C1([2H])[2H][1]

-

InChI: InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2[1]

-

InChIKey: DCZFGQYXRKMVFG-SVYQBANQSA-N[1]

Physicochemical Properties

The primary difference in the physicochemical properties between 1,4-Cyclohexanedione and its deuterated analog is the molecular weight. Other physical properties such as melting point, boiling point, and solubility are expected to be very similar.

| Property | This compound | 1,4-Cyclohexanedione |

| CAS Number | 23034-25-5[2] | 637-88-7[3] |

| Molecular Weight | 120.18 g/mol [2] | 112.13 g/mol [4] |

| Appearance | White to pale-yellow solid | White solid[5] |

| Melting Point | Not specified, expected to be similar to the non-deuterated form | 77 to 78.5 °C[5] |

| Boiling Point | Not specified, expected to be similar to the non-deuterated form | 130 to 133 °C (at 20 mmHg)[5] |

| Solubility | Soluble in methanol and ethanol | Soluble in ethanol, insoluble in diethyl ether[5] |

Experimental Protocols

Representative Synthesis of 1,4-Cyclohexanedione

A common method for the synthesis of 1,4-Cyclohexanedione involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione.[6][7] The synthesis of the deuterated analog, this compound, would follow a similar pathway, likely utilizing a deuterated starting material such as diethyl succinate-d8.

Procedure:

-

Preparation of 2,5-Dicarbethoxy-1,4-cyclohexanedione: Diethyl succinate undergoes self-condensation in the presence of a strong base like sodium ethoxide to yield 2,5-dicarbethoxy-1,4-cyclohexanedione.[6]

-

Hydrolysis and Decarboxylation: The resulting 2,5-dicarbethoxy-1,4-cyclohexanedione is then subjected to hydrolysis and decarboxylation. This can be achieved by heating with concentrated sulfuric acid, aqueous alcoholic phosphoric acid, or water at high temperatures (195–200°C).[6][7]

-

Purification: The crude 1,4-Cyclohexanedione is then purified by distillation under reduced pressure, followed by recrystallization from a suitable solvent like carbon tetrachloride.[6]

Application as an Internal Standard in Quantitative Analysis

Deuterated standards like this compound are frequently used as internal standards in quantitative mass spectrometry (e.g., GC-MS or LC-MS) for the accurate measurement of the corresponding non-deuterated analyte.

General Protocol for Use as an Internal Standard:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

Sample Spiking: A precise volume of the internal standard stock solution is added to all calibration standards, quality control samples, and unknown samples.

-

Sample Preparation: The spiked samples are then subjected to the appropriate extraction and cleanup procedures.

-

Instrumental Analysis: The prepared samples are analyzed by GC-MS or LC-MS. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both the analyte (1,4-Cyclohexanedione) and the internal standard (this compound).

-

Quantification: The concentration of the analyte in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the use of this compound as an internal standard in a quantitative analytical method.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 2. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [file.scirp.org]

- 3. 1,4-Cyclohexanedione [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H8O2 | CID 10011891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to 1,4-Cyclohexanedione-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 1,4-Cyclohexanedione-d8, a deuterated isotopologue of 1,4-cyclohexanedione. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopically labeled compounds are utilized.

Core Properties of this compound

This compound (2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione) is a saturated dicarbonyl compound in which all eight hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This isotopic substitution imparts unique properties that are advantageous in various scientific applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are comparable to its non-deuterated counterpart, with the primary difference being the increased molecular weight due to the presence of deuterium.

| Property | Value | Reference(s) |

| Molecular Formula | C₆D₈O₂ | [1] |

| Molecular Weight | 120.18 g/mol | [1][2] |

| CAS Number | 23034-25-5 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 77-78.5 °C (for non-deuterated) | [3] |

| Boiling Point | 130-133 °C at 20 mmHg (for non-deuterated) | |

| Solubility | Soluble in methanol and ethanol. | [3] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4] |

| Chemical Purity | Typically ≥98% | [4] |

Synthesis and Characterization

While specific detailed protocols for the synthesis of this compound are not widely published, a plausible and effective method involves the acid or base-catalyzed hydrogen-deuterium exchange of 1,4-cyclohexanedione with a deuterium source, such as deuterium oxide (D₂O).

Experimental Protocol: Synthesis via H/D Exchange

This protocol describes a general procedure for the synthesis of this compound based on established methods for the deuteration of ketones.

Materials:

-

1,4-Cyclohexanedione

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or Sodium deuteroxide (NaOD in D₂O, 40 wt. %)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-cyclohexanedione (1.0 eq) in an excess of deuterium oxide (20-30 eq).

-

Catalysis:

-

Acid Catalysis: Add a catalytic amount of deuterated hydrochloric acid (e.g., 0.1 eq).

-

Base Catalysis: Add a catalytic amount of sodium deuteroxide (e.g., 0.1 eq).

-

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, extracting with a suitable organic solvent, and analyzing by ¹H NMR to observe the disappearance of the proton signals.

-

Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extraction: Extract the product from the aqueous solution with several portions of anhydrous diethyl ether or dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of deuterated and non-deuterated solvents to minimize re-exchange) or by sublimation to yield pure this compound.

Characterization

The successful synthesis and purity of this compound are confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is the most direct method to assess the degree of deuteration. For a fully deuterated sample, the proton signals corresponding to the cyclohexane ring protons will be absent or significantly diminished. The presence of any residual proton signals would indicate incomplete deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon and the deuterated methylene carbons. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (a spin-1 nucleus).

Hypothetical NMR Data:

| ¹H NMR | |

| Chemical Shift (ppm) | Description |

| ~2.8 | Very weak or absent signal corresponding to residual C-H protons. |

| ¹³C NMR | |

| Chemical Shift (ppm) | Description |

| ~208 | Carbonyl carbon (C=O) |

| ~37 | Methylene carbons (-CD₂-), appearing as a multiplet due to C-D coupling. |

2.2.2. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the deuterated compound and can provide information about its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.

Hypothetical Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 120 | 100 | [M]⁺ (Molecular Ion) |

| 90 | Moderate | [M - C₂D₄]⁺ |

| 60 | Moderate | [M - C₂D₄O]⁺ |

| 30 | Low | [CD₂O]⁺ |

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling, which makes it a valuable tool in various scientific domains.

-

Internal Standard: Due to its chemical similarity to the non-deuterated analog and its distinct mass, this compound is an excellent internal standard for quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS). It co-elutes with the analyte but is detected at a different mass-to-charge ratio, allowing for accurate quantification.

-

Metabolic Studies: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are used as tracers to follow the metabolic fate of a drug or a xenobiotic. The deuterium label allows for the differentiation between the administered compound and its metabolites from endogenous molecules.

-

Mechanistic Studies: The kinetic isotope effect (KIE) observed when a C-H bond is replaced by a C-D bond can be used to elucidate reaction mechanisms. The slower cleavage of a C-D bond compared to a C-H bond can provide insights into the rate-determining step of a chemical or enzymatic reaction.

-

Synthesis of Labeled Molecules: this compound can serve as a deuterated building block for the synthesis of more complex labeled molecules, including active pharmaceutical ingredients (APIs) and their metabolites.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This compound is a valuable isotopically labeled compound with significant applications in analytical chemistry, metabolic research, and synthetic chemistry. Its synthesis, while not described in extensive detail in the literature, can be reliably achieved through established deuterium exchange methodologies. The analytical characterization by NMR and mass spectrometry is crucial for confirming its identity, purity, and isotopic enrichment. This technical guide provides a foundational understanding of the key characteristics of this compound to aid researchers and drug development professionals in its effective utilization.

References

An In-Depth Technical Guide to 1,4-Cyclohexanedione-d8 as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Cyclohexanedione-d8, a deuterated analog of 1,4-cyclohexanedione, for its application in research and development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and presents visual diagrams of key experimental workflows.

Introduction

This compound (C₆D₈O₂) is a stable, isotopically labeled form of 1,4-cyclohexanedione, a versatile diketone used as a building block in organic synthesis. The substitution of hydrogen atoms with deuterium provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its high isotopic purity ensures minimal interference from the corresponding non-labeled compound. This guide will delve into the technical aspects of this compound, equipping researchers with the necessary information for its effective application.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. The following tables summarize key quantitative data. Note that some properties are for the non-deuterated analog, 1,4-Cyclohexanedione, as they are not expected to differ significantly with isotopic labeling.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | 1,4-Cyclohexanedione-2,2,3,3,5,5,6,6-d8 |

| Synonyms | 1,4-Dioxocyclohexane-d8, Tetrahydroquinone-d8 |

| CAS Number | 23034-25-5 |

| Molecular Formula | C₆D₈O₂ |

| Molecular Weight | 120.18 g/mol [1] |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

Table 2: Physical Properties of 1,4-Cyclohexanedione (and its Deuterated Analog)

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77-78.5 °C |

| Boiling Point | 130-133 °C at 20 mmHg |

| Solubility | Soluble in water, methanol, and ethanol. Insoluble in diethyl ether. |

| Stability | Stable under recommended storage conditions. Combustible. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for its non-deuterated analog, primarily through the condensation of deuterated succinic acid esters followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl succinate-d6

-

Sodium metal

-

Absolute ethanol

-

Sulfuric acid

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked, round-bottomed flask equipped with a reflux condenser and drying tube, carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux for 3-4 hours to ensure the complete reaction of sodium.

-

Condensation: To the hot sodium ethoxide solution, add diethyl succinate-d6 in one portion. An exothermic reaction will occur, and a precipitate will form. Heat the mixture under reflux for 24 hours.

-

Isolation of the Intermediate: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add a 2N sulfuric acid solution and stir vigorously for 3-4 hours to neutralize the mixture and precipitate the product. Filter the solid, wash with water, and air-dry.

-

Recrystallization of the Intermediate: Recrystallize the crude product from hot ethyl acetate to yield purified 2,5-dicarbethoxy-1,4-cyclohexanedione-d6.

-

Hydrolysis and Decarboxylation: Place the purified intermediate and deionized water in a high-pressure reactor. Heat the sealed vessel to 185-195°C for 10-15 minutes.

-

Purification of this compound: After cooling, transfer the reaction mixture to a distillation flask. Remove most of the water and ethanol under reduced pressure. Distill the remaining residue under vacuum (b.p. 130-133°C at 20 mmHg) to obtain this compound as a solid.

Use as an Internal Standard in GC-MS Analysis

This compound is an excellent internal standard for the quantification of 1,4-cyclohexanedione and structurally related analytes in various matrices. The following is a general protocol for its use.

Materials:

-

This compound (Internal Standard, IS)

-

Analyte of interest

-

Appropriate solvent (e.g., methanol, ethyl acetate)

-

Sample matrix (e.g., environmental water sample, biological fluid)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the analyte stock solution into a constant volume of the internal standard stock solution, and then diluting with the solvent to achieve a range of concentrations for the analyte. The concentration of the internal standard remains constant in all calibration standards.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard stock solution.

-

Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

GC-MS Analysis:

-

Inject a specific volume of the prepared calibration standards and samples into the GC-MS system.

-

Develop a suitable GC temperature program and MS method (e.g., Selected Ion Monitoring, SIM) to achieve good chromatographic separation and sensitive detection of both the analyte and the internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.

-

For the unknown samples, determine the concentration of the analyte by using the peak area ratio from the sample and the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Synthetic pathway for this compound.

Caption: General analytical workflow using an internal standard.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in the field of quantitative analysis. Its well-defined physicochemical properties and the availability of robust synthetic and analytical protocols make it a reliable internal standard for mass spectrometry-based methods. The information and protocols provided in this guide are intended to facilitate the effective and accurate use of this compound in demanding research applications.

References

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of 1,4-Cyclohexanedione in Complex Matrices using 1,4-Cyclohexanedione-d8 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedione is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Accurate quantification of this compound in complex matrices such as reaction mixtures, biological fluids, and environmental samples is crucial for process optimization, quality control, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as 1,4-Cyclohexanedione-d8, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. The deuterated analog co-elutes with the target analyte and experiences similar effects from the sample matrix and instrument variability, thus providing reliable normalization.

This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Cyclohexanedione using this compound as an internal standard by GC-MS.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is added to the sample containing an unknown amount of 1,4-Cyclohexanedione (analyte). The sample is then extracted and analyzed by GC-MS. The analyte and the internal standard, being chemically similar, exhibit nearly identical behavior during sample preparation and analysis. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample by using a calibration curve.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

1,4-Cyclohexanedione (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

-

Solvents:

-

Dichloromethane (DCM), GC grade

-

Methanol (MeOH), GC grade

-

Hexane, GC grade

-

-

Other Reagents:

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,4-Cyclohexanedione and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

-

Working Internal Standard Solution (10 µg/mL):

-

Dilute the this compound stock solution with dichloromethane to obtain a final concentration of 10 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 1,4-Cyclohexanedione stock solution into vials and adding a constant volume of the working internal standard solution (10 µg/mL). Dilute with dichloromethane to the final volume. A typical calibration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL of 1,4-Cyclohexanedione, each containing 1 µg/mL of this compound.

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the aqueous sample (e.g., reaction quench, wastewater), add 10 µL of the 10 µg/mL this compound working internal standard solution.

-

Add 2 mL of dichloromethane.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.

-

Repeat the extraction of the aqueous layer with another 2 mL of dichloromethane.

-

Combine the organic extracts.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Transfer the concentrated extract to a 2 mL autosampler vial with an insert for GC-MS analysis.

Figure 1. Workflow for Liquid-Liquid Extraction.

GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1,4-Cyclohexanedione (Analyte): m/z 112 (quantifier), 84, 56 (qualifiers)

-

This compound (Internal Standard): m/z 120 (quantifier), 92, 60 (qualifiers)

-

Figure 2. GC-MS Analysis Workflow.

Data Presentation and Analysis

Calibration Curve

A calibration curve is generated by plotting the ratio of the peak area of the analyte (1,4-Cyclohexanedione) to the peak area of the internal standard (this compound) against the concentration of the analyte. Linear regression is used to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 1: Illustrative Calibration Data

| Concentration of 1,4-Cyclohexanedione (µg/mL) | Peak Area of 1,4-Cyclohexanedione | Peak Area of this compound | Area Ratio (Analyte/IS) |

| 0.1 | 5,230 | 51,500 | 0.102 |

| 0.5 | 26,100 | 52,100 | 0.501 |

| 1.0 | 51,800 | 51,900 | 0.998 |

| 5.0 | 259,500 | 52,300 | 4.962 |

| 10.0 | 521,000 | 52,000 | 10.019 |

| 25.0 | 1,305,000 | 52,200 | 25.000 |

| 50.0 | 2,608,000 | 51,900 | 50.250 |

-

Linear Regression Equation (Example): y = 1.005x - 0.003

-

Coefficient of Determination (R²) (Example): 0.9998

Quantification of Unknown Samples

The concentration of 1,4-Cyclohexanedione in the unknown sample is calculated using the linear regression equation obtained from the calibration curve.

Figure 3. Data Analysis Workflow.

Table 2: Illustrative Sample Quantification Data

| Sample ID | Peak Area of 1,4-Cyclohexanedione | Peak Area of this compound | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Sample 1 | 155,400 | 51,800 | 3.000 | 3.01 |

| Sample 2 | 88,230 | 52,100 | 1.693 | 1.70 |

| Sample 3 | 435,600 | 51,950 | 8.385 | 8.40 |

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust, accurate, and precise method for the quantification of 1,4-Cyclohexanedione in complex matrices. The detailed protocol and illustrative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important chemical intermediate. The methodology can be adapted and validated for specific sample matrices and analytical requirements.

Application Notes and Protocols for the Quantitative Analysis of 1,4-Cyclohexanedione using 1,4-Cyclohexanedione-d8 as an Internal Standard by GC/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 1,4-cyclohexanedione in various matrices using Gas Chromatography-Mass Spectrometry (GC/MS) with 1,4-cyclohexanedione-d8 as an internal standard. The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2] This methodology is critical for applications in environmental monitoring, industrial quality control, and metabolite analysis in biological samples.

Introduction

1,4-Cyclohexanedione is a key intermediate in various chemical syntheses and can be found as a metabolite or an environmental contaminant. Accurate quantification of this compound is crucial for process optimization, safety assessment, and research in metabolic pathways. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like 1,4-cyclohexanedione.

The internal standard method is a widely used technique in chromatography to improve the accuracy and precision of quantitative analysis.[2] An ideal internal standard should be a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated analogs of the target analyte, such as this compound, are considered the gold standard for GC/MS analysis. This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation and chromatographic separation. However, due to the mass difference, they are easily distinguished by the mass spectrometer, allowing for reliable correction of any analyte loss during the analytical process.

Principle of Internal Standard Calibration

The principle of using a deuterated internal standard lies in adding a known amount of the standard (this compound) to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratio corrects for variations in injection volume, extraction efficiency, and instrument drift.

Caption: Principle of Internal Standard Calibration Workflow.

Experimental Protocols

Materials and Reagents

-

1,4-Cyclohexanedione (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,4-cyclohexanedione and dissolve it in 10 mL of methanol in a volumetric flask.

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the 1,4-cyclohexanedione primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.

-

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

-

To a 10 mL screw-cap glass vial, add 5 mL of the aqueous sample.

-

Spike the sample with 50 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Add 2 mL of dichloromethane to the vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial using a Pasteur pipette.

-

Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC/MS analysis.

Caption: Sample Preparation Workflow for Aqueous Samples.

GC/MS Parameters

The following GC/MS parameters are a starting point and may require optimization based on the specific instrument and matrix. These are adapted from a validated method for a structurally similar compound.[3][4]

| GC Parameter | Setting |

| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 250 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | 1,4-Cyclohexanedione: m/z 112 (Quantifier), 84, 56 (Qualifiers)This compound: m/z 120 (Quantifier), 92, 60 (Qualifiers) |

Data Presentation and Performance

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of 1,4-cyclohexanedione to the peak area of this compound against the concentration of 1,4-cyclohexanedione.

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,500 | 0.503 |

| 10 | 151,890 | 149,980 | 1.013 |

| 25 | 380,225 | 150,500 | 2.526 |

| 50 | 755,100 | 149,800 | 5.041 |

| 100 | 1,510,500 | 150,230 | 10.055 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary.

Linearity: The method should demonstrate excellent linearity over the calibrated range, with a correlation coefficient (R²) of >0.995.

Method Validation

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | > 0.995 | 0.9992 |

| Limit of Detection (LOD) | S/N > 3 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | S/N > 10 | 0.5 µg/mL |

| Precision (%RSD) | < 15% | 6.8% |

| Accuracy (Recovery %) | 85-115% | 97.5% |

Note: The data presented in this table is hypothetical and based on typical performance for similar methods.

Conclusion

The use of this compound as an internal standard for the GC/MS quantification of 1,4-cyclohexanedione provides a highly accurate, precise, and robust analytical method. The detailed protocol for sample preparation and the optimized GC/MS parameters serve as a comprehensive guide for researchers and scientists. The implementation of this method will enable reliable quantification of 1,4-cyclohexanedione in a variety of matrices, supporting advancements in drug development, environmental science, and industrial process control.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]

- 4. scirp.org [scirp.org]

Application Notes and Protocols for 1,4-Cyclohexanedione-d8 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals